Sodium sulfate S-35

Übersicht

Beschreibung

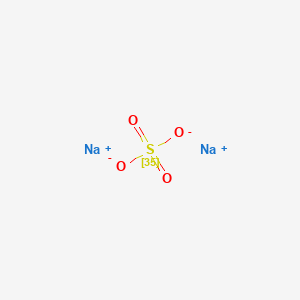

Sodium sulfate S-35 is a radioactive isotope of sodium sulfate, where the sulfur atom is replaced with sulfur-35. Sodium sulfate, commonly known as sulfate of soda, is an inorganic compound with the formula Na₂SO₄. It is a white crystalline solid that is highly soluble in water. This compound is primarily used in scientific research due to its radioactive properties, which allow for tracing and studying various chemical and biological processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium sulfate S-35 can be synthesized by neutron activation of natural sulfur, which contains a small amount of sulfur-34. The reaction involves bombarding sulfur-34 with neutrons to produce sulfur-35. The resulting sulfur-35 is then chemically combined with sodium to form this compound.

Industrial Production Methods: Industrial production of sodium sulfate typically involves the reaction of sodium chloride with sulfuric acid, producing sodium sulfate and hydrochloric acid as by-products. For this compound, the process is similar but involves the use of sulfur-35 instead of natural sulfur.

Analyse Chemischer Reaktionen

Types of Reactions: Sodium sulfate S-35 undergoes various chemical reactions, including:

Oxidation: Sodium sulfate can be oxidized to form sodium persulfate.

Reduction: Sodium sulfate can be reduced to form sodium sulfide.

Substitution: Sodium sulfate can participate in substitution reactions, where the sulfate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include hydrogen gas and carbon monoxide.

Substitution: Common reagents include halides and other nucleophiles.

Major Products:

Oxidation: Sodium persulfate.

Reduction: Sodium sulfide.

Substitution: Various substituted sodium salts.

Wissenschaftliche Forschungsanwendungen

Biochemical Research

Sodium sulfate S-35 is extensively utilized in metabolic studies to trace the incorporation of sulfate into biological molecules. This application is crucial for understanding sulfate metabolism in mammals.

Case Study: Metabolism in Rats

A study conducted on 7-day-old rats demonstrated that after intraperitoneal injection of S-35 sodium sulfate, the highest concentration of the isotope was found in cartilage at the epiphyseal-diaphyseal junction of long bones within 15 minutes. Over time, the concentration increased, particularly in areas undergoing ossification, indicating the role of sulfate in bone development and metabolism .

Data Table: S-35 Distribution in Tissues

| Tissue Type | Time Post-Injection | S-35 Concentration Observed |

|---|---|---|

| Cartilage | 15 minutes | Highest |

| Bone Marrow | 24 hours | Significant concentration |

| Diaphysis | 96 hours | Continued increase |

Pharmacological Applications

This compound is also employed in pharmacological studies to investigate drug metabolism and distribution within the body.

Case Study: Drug Distribution Studies

In a study involving adult rats and rabbits, S-35 sodium sulfate was administered to track its distribution across various organs. The results indicated significant radioactivity in tissues rich in sulfomucopolysaccharides, such as the epithelium of the esophagus and ileum, which suggests its potential role as a tracer for studying drug interactions and metabolism .

Data Table: Organ Radioactivity Post-Injection

| Organ | Radioactivity Level | Observations |

|---|---|---|

| Esophagus | High | Significant uptake |

| Ileum | High | Significant uptake |

| Aorta | Moderate | Notable concentration |

Environmental Science

In environmental research, this compound is used to study the behavior of sulfates in ecosystems, particularly their role in sulfur cycling.

Case Study: Sulfate Reduction Studies

Research has shown that sodium sulfate can serve as an electron acceptor for sulfate-reducing bacteria. This process is critical for understanding biogeochemical cycles and the impact of sulfates on soil and water quality .

Data Table: Sulfate Reduction Rates

| Substrate Type | Sulfate Concentration | Reduction Rate |

|---|---|---|

| Anaerobic Conditions | 4 g/l | Rapid reduction observed |

| Organic Matter | Varies | Enhanced reduction efficiency |

Toxicological Studies

The safety profile of this compound has been evaluated to understand its potential toxicity.

Case Study: Toxicity Assessment

Toxicity studies indicate that sodium sulfate has low acute toxicity levels, with no significant adverse effects noted at high doses (up to 20 grams for adults). The compound was well-tolerated except at doses intended to induce diarrhea .

Data Table: Toxicity Levels

| Dose (mg/kg) | Observed Effects |

|---|---|

| < 5000 | No adverse effects |

| 300 mg/kg | Well tolerated |

| 20 grams | Induced diarrhea only |

Wirkmechanismus

The mechanism of action of sodium sulfate S-35 involves the emission of beta particles from the radioactive sulfur-35 isotope. These beta particles can be detected and measured, allowing researchers to trace the movement and transformation of sulfur-containing compounds in various systems. The molecular targets and pathways involved depend on the specific application and the biological or chemical system being studied.

Vergleich Mit ähnlichen Verbindungen

Sodium sulfate (Na₂SO₄): The non-radioactive form of sodium sulfate.

Sodium sulfite (Na₂SO₃): A reducing agent used in various chemical processes.

Sodium thiosulfate (Na₂S₂O₃): Used in photography and as an antidote for cyanide poisoning.

Uniqueness: Sodium sulfate S-35 is unique due to its radioactive properties, which make it an invaluable tool for tracing and studying chemical and biological processes. Unlike its non-radioactive counterparts, this compound allows for precise tracking and measurement of sulfur-containing compounds in various systems.

Eigenschaften

InChI |

InChI=1S/2Na.H2O4S/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2/i;;5+3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMZURENOXWZQFD-ZCTIQAIZSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[O-][35S](=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10162103 | |

| Record name | Sodium sulfate S 35 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.946 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14262-80-7 | |

| Record name | Sodium sulfate S 35 [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014262807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium sulfate S 35 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM SULFATE S-35 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25N70TRY6P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.